molecular formula C11H8N2O B1431496 7-Cyano-4-methylindole-3-carbaldehyde CAS No. 1190319-54-0

7-Cyano-4-methylindole-3-carbaldehyde

Cat. No. B1431496
M. Wt: 184.19 g/mol
InChI Key: DRNGSPNUOGIJCM-UHFFFAOYSA-N
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Description

7-Cyano-4-methylindole-3-carbaldehyde is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.19 . It is a derivative of indole, a heterocyclic compound that is commonly found in many natural and synthetic compounds .


Molecular Structure Analysis

The molecular structure of 7-Cyano-4-methylindole-3-carbaldehyde consists of an indole ring substituted with a cyano group at the 7th position, a methyl group at the 4th position, and a carbaldehyde group at the 3rd position .


Chemical Reactions Analysis

Indole derivatives, such as 7-Cyano-4-methylindole-3-carbaldehyde, are known to participate in a variety of chemical reactions. They are often used as precursors in the synthesis of bioactive compounds, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Scientific Research Applications

Corrosion Inhibition

Indole derivatives, including indole-3-carbaldehyde, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting mild steel against corrosion in acidic environments, which is crucial for industrial applications. The effectiveness of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective layer that reduces corrosion rates. Such inhibitors are valuable in acid wash solutions used in metal cleaning and maintenance processes (Ashhari & Sarabi, 2015).

Photophysical Properties

Compounds structurally similar to 7-Cyano-4-methylindole-3-carbaldehyde, such as various indole carbaldehydes, have been studied for their photophysical properties. These studies explore the potential of indole derivatives in optical applications, including molecular switches and fluorescence chemosensors. For instance, photoinduced hydrogen atom transfer processes in certain indole derivatives demonstrate their potential as optically driven molecular switches. This application is significant in developing new technologies for information storage and processing (Lapinski et al., 2009).

Synthetic Applications

Indole derivatives are also prominent in synthetic chemistry, where they serve as key intermediates in the synthesis of complex molecules. These compounds participate in various chemical reactions, facilitating the construction of heterocyclic systems and other biologically active molecules. Such synthetic versatility makes indole derivatives, including those related to 7-Cyano-4-methylindole-3-carbaldehyde, valuable tools in drug discovery and materials science (Hamama et al., 2018).

Future Directions

The future directions for the research and application of 7-Cyano-4-methylindole-3-carbaldehyde and other indole derivatives are promising. These compounds have a wide range of biological activities and have the potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3-formyl-4-methyl-1H-indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-7-2-3-8(4-12)11-10(7)9(6-14)5-13-11/h2-3,5-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNGSPNUOGIJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-4-methyl-1H-indole-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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